(3-Bromophenyl)-4-piperidinyl-methanone HCl
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Overview
Description
(3-Bromophenyl)-4-piperidinyl-methanone HCl is a chemical compound that features a brominated phenyl ring attached to a piperidine moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)-4-piperidinyl-methanone HCl typically involves the following steps:
Bromination: The starting material, phenylpiperidine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Methanone Formation: The brominated phenylpiperidine is then reacted with a methanone precursor, such as formaldehyde or acetone, under acidic or basic conditions to form the methanone linkage.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)-4-piperidinyl-methanone HCl has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)-4-piperidinyl-methanone HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl ring and piperidine moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Piperidine: A six-membered ring containing five methylene bridges and one amine bridge.
Pyrrolidine: A five-membered ring containing four methylene bridges and one amine bridge.
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Uniqueness: (3-Bromophenyl)-4-piperidinyl-methanone HCl is unique due to the presence of the brominated phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in studying specific biological pathways.
Properties
IUPAC Name |
(3-bromophenyl)-piperidin-4-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRJBORWXXBHRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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